molecular formula C12H17NO3S B2508656 N-(3-methoxyphenethyl)cyclopropanesulfonamide CAS No. 1235299-25-8

N-(3-methoxyphenethyl)cyclopropanesulfonamide

Cat. No. B2508656
CAS RN: 1235299-25-8
M. Wt: 255.33
InChI Key: HQMXMXNDYRDIHH-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenethyl)cyclopropanesulfonamide” is a compound that contains a sulfonamide group, a cyclopropane ring, and a methoxyphenethyl group. Sulfonamides are a group of compounds known for their antibacterial properties . The methoxyphenethyl group is a common structure in organic chemistry, often contributing to the pharmacological properties of a compound . The cyclopropane ring is a three-membered carbon ring, which is known for its strain and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-methoxyphenethyl)cyclopropanesulfonamide” would depend on its exact structure. Sulfonamides are generally soluble in water and have a relatively high melting point .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide, also known as N-(3-methoxyphenethyl)cyclopropanesulfonamide:

Pharmaceutical Development

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders .

Chemical Biology

In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins and enzymes makes it valuable for probing the mechanisms of action of these biomolecules. This application helps in understanding the fundamental aspects of cellular function and disease pathology .

Medicinal Chemistry

Medicinal chemists utilize N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide to design and synthesize new compounds with improved pharmacological properties. By modifying its structure, researchers can create analogs that may exhibit enhanced potency, selectivity, and reduced side effects. This approach is crucial for optimizing drug candidates before clinical trials .

Toxicology Studies

Researchers also use this compound in toxicology studies to assess its safety and potential adverse effects. Understanding its toxicity profile is crucial for determining its suitability for further development as a therapeutic agent. These studies help in identifying any potential risks associated with its use.

Sigma-Aldrich Sigma-Aldrich Springer : Springer : Springer : Sigma-Aldrich : Sigma-Aldrich : Springer

Mechanism of Action

The mechanism of action would depend on the specific application of “N-(3-methoxyphenethyl)cyclopropanesulfonamide”. If it’s used as an antibacterial, it might work by inhibiting bacterial synthesis of folic acid, similar to other sulfonamides .

Safety and Hazards

As with any chemical compound, handling “N-(3-methoxyphenethyl)cyclopropanesulfonamide” would require appropriate safety measures. This might include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-11-4-2-3-10(9-11)7-8-13-17(14,15)12-5-6-12/h2-4,9,12-13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMXMXNDYRDIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenethyl)cyclopropanesulfonamide

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